molecular formula C8H5BrN2O2 B1440223 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 876379-77-0

3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B1440223
CAS RN: 876379-77-0
M. Wt: 241.04 g/mol
InChI Key: NGRRVZUNAISFSH-UHFFFAOYSA-N
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Description

“3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 876379-77-0. It has a linear formula of C8H5BrN2O2 . It is a pale-yellow to yellow-brown solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” were not found, pyrazolo pyridine derivatives are generally obtained from 1,3-dipolar cycloaddition reactions . For instance, a reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid has been reported .


Molecular Structure Analysis

The InChI code for “3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” is 1S/C8H5BrN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” were not found, pyrazolo pyridine derivatives are known to undergo various reactions. For instance, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Physical And Chemical Properties Analysis

“3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 241.04 .

Scientific Research Applications

Medicine

In the field of medicine, 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is explored for its potential as a building block in pharmaceutical compounds. Its structure is conducive to binding with various biological targets, which can be leveraged to design novel drugs with specific actions, such as enzyme inhibition or receptor modulation .

Agriculture

Agricultural research has investigated the use of this compound in the synthesis of plant growth regulators and pesticides. Its bromine moiety can be reactive towards certain pests, making it a candidate for developing new agrochemicals that are more effective and environmentally friendly .

Material Science

In material science, 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid serves as a precursor in the synthesis of advanced materials. Its incorporation into polymers and coatings can impart unique properties like increased thermal stability or enhanced electrical conductivity .

Environmental Science

Environmental scientists are interested in this compound for its potential use in environmental remediation processes. It could play a role in the synthesis of compounds that help in the detoxification of pollutants or serve as an indicator for environmental monitoring .

Analytical Chemistry

This compound is valuable in analytical chemistry for developing new analytical reagents. Due to its reactive functional groups, it can be used to create sensitive probes or indicators for the detection of other chemicals in complex mixtures .

Biochemistry

In biochemistry, 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is utilized for studying enzyme-substrate interactions. It can act as a mimic for naturally occurring substrates, helping to elucidate the mechanisms of enzymatic reactions .

Pharmacology

Pharmacological applications include the development of this compound as a scaffold for drug discovery. Its heterocyclic core is common in many pharmacologically active molecules, making it a valuable entity for synthesizing new therapeutic agents .

Chemical Engineering

Finally, in chemical engineering, this compound is used in process optimization. Its properties can influence reaction pathways, leading to more efficient and cost-effective industrial chemical production processes .

Safety and Hazards

The compound is considered hazardous and has associated hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .

Future Directions

While specific future directions for “3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” were not found, pyrazolo pyridine derivatives are of interest in various fields of research. For instance, they have been used in the synthesis of pesticides , and their synthesis methods continue to be explored .

properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRRVZUNAISFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671936
Record name 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

CAS RN

876379-77-0
Record name 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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